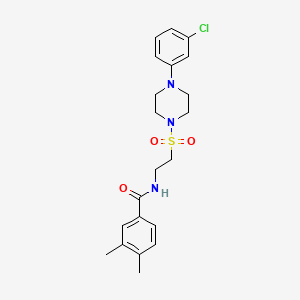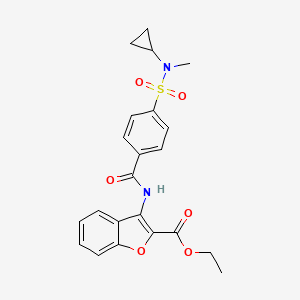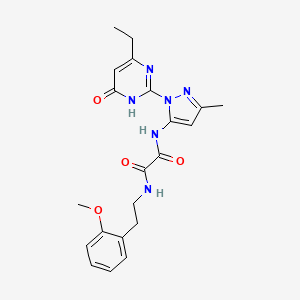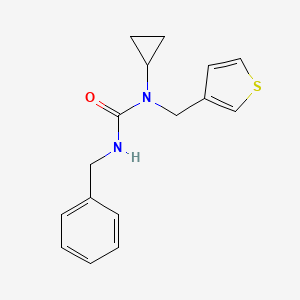![molecular formula C7H13N5 B2721788 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine CAS No. 1785467-20-0](/img/structure/B2721788.png)
2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine is a compound that features a piperidine ring substituted with a tetrazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the piperidine and tetrazole rings in its structure imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Tetrazole-based molecules, such as losartan and candesartan, are commonly used as angiotensin ii receptor blockers . This suggests that 2-((2H-Tetrazol-5-yl)methyl)piperidine may also interact with similar targets.
Mode of Action
Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They possess both electron-donating and electron-withdrawing properties, which may influence their interaction with targets .
Biochemical Pathways
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that 2-((2H-Tetrazol-5-yl)methyl)piperidine may affect multiple biochemical pathways.
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that 2-((2H-Tetrazol-5-yl)methyl)piperidine may have similar properties.
Result of Action
Some synthesized derivatives of similar compounds have shown significant cytotoxic effects , suggesting that 2-((2H-Tetrazol-5-yl)methyl)piperidine may have similar effects.
Action Environment
The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the action of 2-((2H-Tetrazol-5-yl)methyl)piperidine may be influenced by the electrostatic environment.
Biochemical Analysis
Biochemical Properties
2-((2H-Tetrazol-5-yl)methyl)piperidine is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Molecular Mechanism
It is known that tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This property allows them to interact with various biomolecules in a manner similar to carboxylic acids, potentially influencing enzyme activity, gene expression, and other biochemical processes .
Metabolic Pathways
It is known that tetrazoles can act as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . This suggests that 2-((2H-Tetrazol-5-yl)methyl)piperidine may interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine typically involves the reaction of a piperidine derivative with a tetrazole precursor. One common method includes the use of a primary alcohol or aldehyde, which undergoes a [3+2] cycloaddition reaction with dicyandiamide and sodium azide under microwave-assisted conditions . This method is advantageous due to its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the piperidine ring or the tetrazole moiety, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, ammonia, and various reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of nitroso or nitro derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole: A simpler tetrazole derivative with similar chemical properties but lacking the piperidine ring.
2H-Tetrazole: Another tetrazole isomer with different tautomeric forms.
Piperidine: A six-membered ring containing one nitrogen atom, commonly used in the synthesis of pharmaceuticals.
Uniqueness
2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine is unique due to the combination of the piperidine and tetrazole rings in its structure. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(2H-tetrazol-5-ylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5/c1-2-4-8-6(3-1)5-7-9-11-12-10-7/h6,8H,1-5H2,(H,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXSHBBYACXDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dibromo-6-[(2-chloroanilino)methyl]benzenol](/img/structure/B2721709.png)
![Tert-butyl 7-(trifluoromethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2721710.png)

![(3E)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H,2H,3H,5H-pyrrolo[1,2-a]quinazolin-5-one](/img/structure/B2721714.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2721716.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2721718.png)



![3-(2-ethoxyethyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721724.png)
![N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2721726.png)

